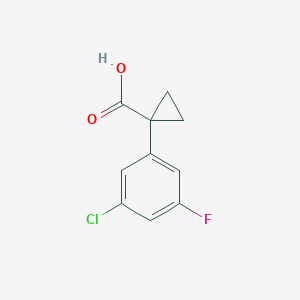
2-(3-chloro-5-fluorophenyl)ethanethioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-chloro-5-fluorophenyl)ethanethioamide is an organic compound with the molecular formula C8H7ClFNS. It is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, along with an ethanethioamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chloro-5-fluorophenyl)ethanethioamide typically involves the reaction of 3-chloro-5-fluorobenzaldehyde with ethanethioamide under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dichloromethane . The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-(3-chloro-5-fluorophenyl)ethanethioamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups on the phenyl ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The ethanethioamide group can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives, while oxidation and reduction can modify the ethanethioamide group .
Scientific Research Applications
2-(3-chloro-5-fluorophenyl)ethanethioamide has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of potential drug candidates, particularly those targeting specific receptors or enzymes.
Material Science: The compound’s unique chemical properties make it suitable for use in the development of new materials with specific functionalities.
Biological Studies: It is employed in various biological assays to study its effects on different cell lines and organisms.
Mechanism of Action
The mechanism of action of 2-(3-chloro-5-fluorophenyl)ethanethioamide involves its interaction with specific molecular targets. The chloro and fluoro substituents on the phenyl ring play a crucial role in its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-chloro-4-fluorophenyl)ethanethioamide
- 2-(3-chloro-5-bromophenyl)ethanethioamide
- 2-(3-chloro-5-methylphenyl)ethanethioamide
Uniqueness
2-(3-chloro-5-fluorophenyl)ethanethioamide is unique due to the specific positioning of the chloro and fluoro groups on the phenyl ring. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
1318757-69-5 |
|---|---|
Molecular Formula |
C8H7ClFNS |
Molecular Weight |
203.7 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



